![molecular formula C19H22N2O3 B14401685 4-[3-(Benzoyloxy)-1,3-oxazinan-2-yl]-N,N-dimethylaniline CAS No. 88690-84-0](/img/structure/B14401685.png)
4-[3-(Benzoyloxy)-1,3-oxazinan-2-yl]-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(Benzoyloxy)-1,3-oxazinan-2-yl]-N,N-dimethylaniline is a complex organic compound that features a benzoyloxy group attached to an oxazinan ring, which is further connected to a dimethylaniline moiety
Vorbereitungsmethoden
The synthesis of 4-[3-(Benzoyloxy)-1,3-oxazinan-2-yl]-N,N-dimethylaniline typically involves the oxidative coupling of ketones and toluene derivatives. One efficient method utilizes tert-butyl hydroperoxide (TBHP) as an oxidizing agent in the presence of iodine (I2) to achieve the α-benzoyloxylation of ketones . This process provides a straightforward route to obtain α-benzoyloxy ketones in good to excellent yields. Industrial production methods may involve similar oxidative coupling reactions, but scaled up to accommodate larger quantities and optimized for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
4-[3-(Benzoyloxy)-1,3-oxazinan-2-yl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoquinones.
Reduction: Reduction reactions can convert the benzoyloxy group into a hydroxyl group.
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents like sodium borohydride, and electrophiles like nitric acid or acyl chlorides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[3-(Benzoyloxy)-1,3-oxazinan-2-yl]-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 4-[3-(Benzoyloxy)-1,3-oxazinan-2-yl]-N,N-dimethylaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzoyloxy group can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity and function . The oxazinan ring provides additional sites for interaction, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[3-(Benzoyloxy)-1,3-oxazinan-2-yl]-N,N-dimethylaniline include other benzoyloxy-substituted oxazinan derivatives and dimethylaniline derivatives. These compounds share structural similarities but may differ in their reactivity and applications. For example, benzoylecgonine, a metabolite of cocaine, also features a benzoyloxy group but has a different overall structure and pharmacological profile
Eigenschaften
CAS-Nummer |
88690-84-0 |
|---|---|
Molekularformel |
C19H22N2O3 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
[2-[4-(dimethylamino)phenyl]-1,3-oxazinan-3-yl] benzoate |
InChI |
InChI=1S/C19H22N2O3/c1-20(2)17-11-9-15(10-12-17)18-21(13-6-14-23-18)24-19(22)16-7-4-3-5-8-16/h3-5,7-12,18H,6,13-14H2,1-2H3 |
InChI-Schlüssel |
NLJGDOARUAKQOK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2N(CCCO2)OC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


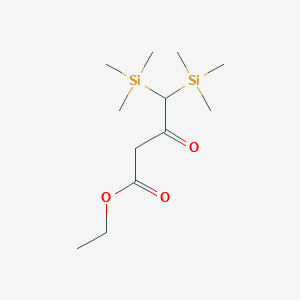

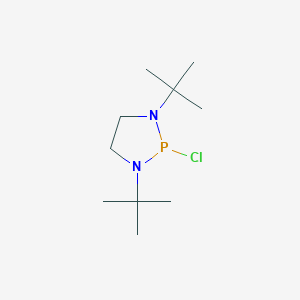
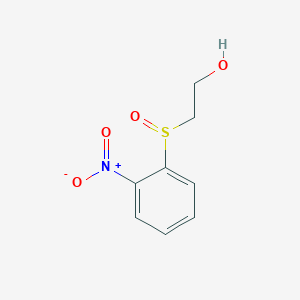

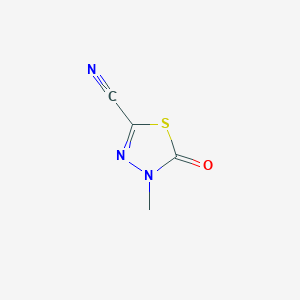

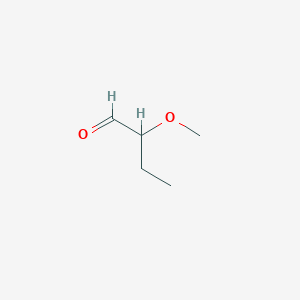
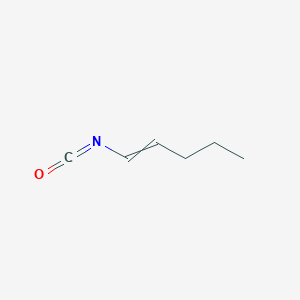



![N-[1,1'-Biphenyl]-3-yl-N~2~-methyl-N~2~-phenylglycinamide](/img/structure/B14401679.png)

